1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Description
Chemical Identity: The compound 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine (IUPAC name: 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}-2,2-diphenylethanone) is a hybrid molecule with the molecular formula C29H29N5O3 and a molar mass of 495.58 g/mol . It features a benzoyl group, a piperazine ring, a 4-nitrophenyl moiety, and a 3,5-dimethylpyrazole substituent. The structural complexity arises from the combination of π-electron-rich aromatic systems and polar nitro/pyrazole groups, which influence its physicochemical and biological properties.
Crystallographic studies of related compounds (e.g., 1-benzoyl-4-(4-nitrophenyl)piperazine) reveal orthorhombic or monoclinic crystal systems, with piperazine rings adopting chair conformations and nitro groups influencing intermolecular interactions .
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H23N5O3/c1-16-14-17(2)26(23-16)21-15-19(8-9-20(21)27(29)30)24-10-12-25(13-11-24)22(28)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
VASRYFLLGQNRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by nitration and subsequent coupling with a piperazine derivative. The benzoyl group is then introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the benzoyl group would produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study through techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
In contrast, nitrophenylpiperazine derivatives (e.g., 4a–m) demonstrate tyrosinase inhibitory activity, with IC50 values as low as 2.1 µM . The absence of a benzoyl group in these derivatives may reduce steric hindrance, improving enzyme binding.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step protocols similar to 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)piperazine , which employs CuI-catalyzed azide-alkyne cycloaddition (click chemistry) . This contrasts with simpler piperazines synthesized via direct alkylation or acylation .
Crystallographic and Conformational Insights :
- Piperazine derivatives like 1-benzoyl-4-(4-nitrophenyl)piperazine crystallize in orthorhombic systems (space group Pna21) with distinct dihedral angles between aryl and piperazine planes (~70°) . The bulky benzoyl and pyrazole groups in the target compound may alter crystal packing and solubility.
Comparative Biological Data Gaps :
- While 4-hetaryl-2-pyrrolidones and nitrophenylpiperazines have documented bioactivity , the target compound’s biological profile remains uncharacterized in the provided evidence. Structural analogs with pyrazole moieties (e.g., N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine ) show antioxidant activity (IC50: 14.76 µM) , suggesting avenues for testing.
Biological Activity
The compound 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H23N5O3
- Molecular Weight : 405.46 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the structure.
Structural Representation
The compound features a piperazine ring substituted with a benzoyl group and a pyrazole moiety, which is known for its diverse biological activities. The presence of a nitrophenyl group enhances its potential reactivity and biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant antitumor properties. A study focused on various pyrazole derivatives demonstrated their effectiveness against cancer cell lines through inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Case Study: Synergistic Effects with Doxorubicin
In a recent study, specific pyrazole derivatives were tested alongside doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could lead to improved therapeutic outcomes in resistant cancer types .
Anti-inflammatory Activity
The compound's structural framework suggests potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models. This activity is crucial for developing treatments for inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that pyrazole-based compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Summary
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of various kinases involved in tumor progression.
- Cytokine Modulation : They may modulate inflammatory responses by inhibiting cytokine production.
- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes, leading to cell lysis .
Q & A
Q. What are the recommended synthesis strategies for 1-benzoyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
- Step 1 : Prepare the 3,5-dimethylpyrazole-substituted nitrobenzene intermediate via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., KCO in DMF at 80–100°C) .
- Step 2 : Introduce the piperazine moiety through reductive amination or alkylation using benzoyl chloride derivatives. Optimize stoichiometry (1:1.2 molar ratio of nitroaryl to benzoylpiperazine) to minimize side products .
- Critical Intermediates :
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrobenzene
- 1-Benzoylpiperazine (stabilize with anhydrous conditions to prevent hydrolysis) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrobenzene and pyrazole) and piperazine protons (δ 2.5–3.5 ppm as multiplet). Absence of δ 4.5–5.0 ppm signals ensures no residual benzyl chloride .
- 13C-NMR : Verify carbonyl (C=O at ~168 ppm) and nitro group (C-NO at ~150 ppm).
- MS : Parent ion [M+H]+ should match theoretical molecular weight (±1 Da). Fragmentation patterns (e.g., loss of NO or benzoyl group) confirm substituent positions .
Q. What are the key safety considerations for handling this compound in the laboratory?
- Methodological Answer :
- Hazard Identification : Classified as a skin/eye irritant (Category 2/2A) due to aromatic nitro groups and piperazine reactivity. Use PPE (nitrile gloves, goggles) and fume hoods .
- Stability : Avoid strong oxidizers (e.g., HNO) to prevent decomposition into toxic gases (NO, CO). Store under inert gas (N) at 2–8°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for SNAr reactions. Add molecular sieves to scavenge water and prevent hydrolysis .
- Catalysis : Pd(OAc)/Xantphos enhances coupling efficiency for pyrazole introduction (yield >85% vs. 60% without catalyst) .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study charge distribution. The nitro group’s electron-withdrawing effect reduces aromatic ring reactivity, favoring nucleophilic attack at the para position .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors. The benzoyl-piperazine moiety shows affinity for D receptors (ΔG ≈ −8.2 kcal/mol), suggesting neuropharmacological potential .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cardiotropic effects)?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., CLSI guidelines for MIC assays vs. Langendorff perfusion for cardiotropic activity) .
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, the 3,5-dimethylpyrazole group may enhance antimicrobial activity (logP ~2.1) but reduce cardiac ion channel binding due to steric hindrance .
Q. What are the degradation pathways of this compound under physiological or environmental conditions?
- Methodological Answer :
- Hydrolytic Degradation : At pH 7.4 (simulated body fluid), the benzoyl-piperazine bond hydrolyzes slowly (t ~72 hrs). Use HPLC-PDA to track degradation products (e.g., benzoic acid) .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the nitro group, forming nitroso derivatives. Monitor via LC-MS/MS and mitigate with amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
